molecular formula C6H9N3O B13489480 (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13489480
M. Wt: 139.16 g/mol
InChI Key: VJNBEBBVXDLETN-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often in aqueous media, making it both efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-methyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(1-cyclopropyltriazol-4-yl)methanol

InChI

InChI=1S/C6H9N3O/c10-4-5-3-9(8-7-5)6-1-2-6/h3,6,10H,1-2,4H2

InChI Key

VJNBEBBVXDLETN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)CO

Origin of Product

United States

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